Mass Spectrometric Differentiation: A +3 Da Shift Enabling Unambiguous Analyte-IS Discrimination
Benzyl Phenylephrone-d3 Hydrochloride exhibits a mass shift of +3.02 Da relative to the non-deuterated compound rac Benzyl Phenylephrone Hydrochloride, owing to the substitution of three hydrogen atoms with deuterium on the N-methyl group . This mass differential exceeds the natural isotopic contribution (M+1, M+2) of the non-deuterated species, eliminating isotopic cross-talk in SRM/MRM transitions. For a methyl-d3 labeled compound, the minimal recommended mass shift to avoid interference is +3 Da [1].
| Evidence Dimension | Molecular weight and mass spectrometric resolution |
|---|---|
| Target Compound Data | 294.79 g/mol |
| Comparator Or Baseline | rac Benzyl Phenylephrone Hydrochloride: 291.77 g/mol |
| Quantified Difference | +3.02 Da (mass shift) |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) |
Why This Matters
The +3 Da mass shift is essential for achieving baseline resolution between the analyte and internal standard signals in quantitative LC-MS/MS, a prerequisite for regulatory-compliant bioanalytical method validation.
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
